molecular formula C36H42Br2N4O2S B14069774 4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Cat. No.: B14069774
M. Wt: 754.6 g/mol
InChI Key: BOMZKMCWGNMTJO-UHFFFAOYSA-N
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Description

4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C36H42Br2N4O2S. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves a multi-step process. One common method is the Stille cross-coupling reaction, which is used to form the thiadiazoloquinoxaline core . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various pathways, influencing chemical and biological processes . Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Properties

Molecular Formula

C36H42Br2N4O2S

Molecular Weight

754.6 g/mol

IUPAC Name

4,9-dibromo-6,7-bis(3-octoxyphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C36H42Br2N4O2S/c1-3-5-7-9-11-13-21-43-27-19-15-17-25(23-27)31-32(26-18-16-20-28(24-26)44-22-14-12-10-8-6-4-2)40-34-30(38)36-35(41-45-42-36)29(37)33(34)39-31/h15-20,23-24H,3-14,21-22H2,1-2H3

InChI Key

BOMZKMCWGNMTJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC(=CC=C5)OCCCCCCCC)Br)Br

Origin of Product

United States

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